molecular formula C10H9N3OS B12313565 N'-(1,3-thiazol-2-yl)benzohydrazide

N'-(1,3-thiazol-2-yl)benzohydrazide

Cat. No.: B12313565
M. Wt: 219.27 g/mol
InChI Key: VSFDRNSITVSVLS-UHFFFAOYSA-N
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Description

N’-(1,3-thiazol-2-yl)benzohydrazide is a heterocyclic compound that contains both a thiazole ring and a benzohydrazide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-thiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminothiazole with benzoyl hydrazine. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The reaction can be catalyzed by acids or bases to improve yield and reaction rate.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or benzohydrazide moiety .

Mechanism of Action

The mechanism of action of N’-(1,3-thiazol-2-yl)benzohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-benzothiazol-2-yl)benzohydrazide
  • N’-(1,3-thiazol-2-yl)benzohydrazide derivatives with various substituents

Uniqueness

N’-(1,3-thiazol-2-yl)benzohydrazide is unique due to its specific combination of the thiazole ring and benzohydrazide moiety, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the synergistic effects of its functional groups .

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N'-(1,3-thiazol-2-yl)benzohydrazide

InChI

InChI=1S/C10H9N3OS/c14-9(8-4-2-1-3-5-8)12-13-10-11-6-7-15-10/h1-7H,(H,11,13)(H,12,14)

InChI Key

VSFDRNSITVSVLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC=CS2

Origin of Product

United States

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